N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine
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Description
Synthesis Analysis
The synthesis of pyridine and pyridazine derivatives, including those related to the target compound, involves various strategies and precursor materials. For example, the synthesis involving N-1-Naphthyl-3-oxobutanamide in heterocyclic synthesis has been demonstrated to yield nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety through reactions with arylidinecyanothioacetamide and α-haloketones (Hussein et al., 2009). These processes highlight the versatility and complexity of synthetic routes that may be applicable or related to the synthesis of the target compound.
Molecular Structure Analysis
The analysis of the molecular structure of related compounds, such as substituted 3-tertiary-amino-6-aryl-pyridazines, provides insight into the structural and electronic properties significant for understanding the target compound. Crystal structures and molecular orbital calculations reveal critical orientations and delocalization of electrons, which are essential for predicting the behavior and reactivity of the compound (Georges et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving pyridazine and related heterocyclic compounds often lead to diverse derivatives with various biological activities. For instance, the Mannich reaction of pyridazinol N-oxides demonstrates the potential for functionalization and the creation of compounds with specific chemical properties (Okusa & Kamiya, 1968). These reactions are crucial for the modification and enhancement of the compound's chemical properties.
Scientific Research Applications
Molecular Interactions and Receptor Binding
Compounds with structures similar to "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" have been studied for their molecular interactions, particularly with receptors such as the CB1 cannabinoid receptor. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has shown its potent and selective antagonist properties for the CB1 receptor. This study utilized conformational analysis and comparative molecular field analysis (CoMFA) to understand the binding interactions and structure-activity relationships, suggesting that similar compounds could be explored for receptor-targeted drug discovery (J. Shim et al., 2002).
Heterocyclic Synthesis
The use of enamines in heterocyclic synthesis has been documented, with enamine derivatives being prepared from active methyl and methylene compounds. This method has been applied to synthesize new pyridazinone derivatives, indicating that compounds with the pyridazinamine core can be synthesized using similar approaches, thus expanding the library of heterocyclic compounds for various scientific investigations (E. Darwish et al., 2011).
Fluorescence Properties
Research on the fluorescence properties of new enaminenaphthalimides, including derivatives with piperidine, highlights the potential of such compounds in fluorescence imaging and quantum yield studies. This suggests that "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" could have applications in materials science and chemical sensing, given its structural similarity to these fluorescent compounds (C. McAdam et al., 2004).
Nitrogen-Containing Heterocyclic Compounds
The importance of nitrogen-containing heterocyclic compounds, such as pyridines and pyrazines, in pharmaceuticals and agrochemicals due to their high biological activity has been well-established. This underscores the potential significance of "N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine" in the development of new active molecules for these industries (Ya Suhiko Higasio & T. Shoji, 2001).
properties
IUPAC Name |
[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-18-6-9-22(26-17-18)27-23-10-11-24(29-28-23)30-12-14-31(15-13-30)25(32)21-8-7-19-4-2-3-5-20(19)16-21/h2-11,16-17H,12-15H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRHUZQPWIBCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone |
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